Cas no 1990478-58-4 (N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine)
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine Chemical and Physical Properties
Names and Identifiers
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- GLX7013114
- N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine
- BDBM318940
- US10173988, Compound inventive
- CC1=CC=C(C=C1)N1CCN(CC2=NC(N)=NC(NC3=CC(C)=C(C)C=C3)=N2)CC1
-
- Inchi: 1S/C23H29N7/c1-16-4-8-20(9-5-16)30-12-10-29(11-13-30)15-21-26-22(24)28-23(27-21)25-19-7-6-17(2)18(3)14-19/h4-9,14H,10-13,15H2,1-3H3,(H3,24,25,26,27,28)
- InChI Key: BZFYMFCKLUAOET-UHFFFAOYSA-N
- SMILES: N1(CC2N=C(N)N=C(NC3=CC=C(C)C(C)=C3)N=2)CCN(C2C=CC(C)=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 516
- XLogP3: 4.1
- Topological Polar Surface Area: 83.2
Experimental Properties
- Color/Form: Solid powder
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC42572-100 mg |
GLX481372 |
1990478-58-4 | >98% | 100mg |
$850.0 | 2022-02-28 | |
| DC Chemicals | DC42572-250 mg |
GLX481372 |
1990478-58-4 | >98% | 250mg |
$1500.0 | 2022-02-28 | |
| DC Chemicals | DC42572-1 g |
GLX481372 |
1990478-58-4 | >98% | 1g |
$3000.0 | 2022-02-28 | |
| Biosynth | QED47858-5 mg |
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine |
1990478-58-4 | 5mg |
$280.00 | 2023-01-03 | ||
| Biosynth | QED47858-10 mg |
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine |
1990478-58-4 | 10mg |
$448.00 | 2023-01-03 | ||
| Biosynth | QED47858-25 mg |
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine |
1990478-58-4 | 25mg |
$840.00 | 2023-01-03 | ||
| Biosynth | QED47858-50 mg |
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine |
1990478-58-4 | 50mg |
$1,344.00 | 2023-01-03 | ||
| Biosynth | QED47858-100 mg |
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine |
1990478-58-4 | 100MG |
$2,150.00 | 2023-01-03 |
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine
The compound N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine (CAS No. 1990478-58-4) is a highly specialized organic compound with a complex structure that combines aromatic and heterocyclic components. This compound has garnered significant attention in the fields of materials science and drug discovery due to its unique properties and potential applications. The molecule consists of a central 1,3,5-triazine ring system, which is a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. This triazine core is further substituted with two amino groups at positions 2 and 4, giving the compound its diamine functionality.
One of the most notable features of this compound is the presence of a piperazine ring system attached to the triazine core via a methylene group at position 6. Piperazine is a six-membered ring containing two nitrogen atoms at positions 1 and 4. In this case, the piperazine ring is further substituted with a p-tolyl group at position 4. The p-tolyl group adds significant bulk to the molecule and may influence its solubility and stability in various solvents. Additionally, the triazine ring is substituted with a 3,4-dimethylphenyl group at position 2 of the nitrogen atom. This substitution introduces steric hindrance and may play a role in modulating the electronic properties of the molecule.
The combination of these structural elements results in a compound with unique electronic and steric properties. The triazine core is known for its aromaticity and ability to engage in π-interactions, which can be advantageous in applications such as molecular recognition and supramolecular chemistry. The piperazine ring contributes to hydrogen bonding capabilities due to its nitrogen atoms' lone pairs. Furthermore, the dimethylphenyl group adds hydrophobicity to the molecule, which can be beneficial in designing compounds for specific biological or chemical environments.
Recent studies have explored the potential of this compound as a building block for advanced materials. For instance, researchers have investigated its use in constructing covalent organic frameworks (COFs) for gas storage applications. The triazine core's high surface area and porosity make it an ideal candidate for such purposes. Moreover, the presence of amino groups on the triazine ring allows for easy functionalization with other molecules or nanoparticles, enhancing its versatility in material design.
In the field of drug discovery, this compound has shown promise as a lead molecule for developing novel therapeutic agents. Its structure provides multiple sites for chemical modification, enabling researchers to tailor its properties for specific biological targets. For example, modifications to the piperazine or phenyl groups can influence bioavailability and binding affinity to proteins or enzymes.
From an environmental perspective, this compound's stability under various conditions has been studied extensively. Its resistance to photodegradation and thermal decomposition makes it suitable for applications requiring long-term stability. However, further research is needed to fully understand its environmental impact and biodegradability.
In conclusion,N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine (CAS No. 1990478-58-4) represents a versatile platform for exploring new materials and drug candidates. Its unique structure combines aromaticity with functional groups that enable diverse interactions and modifications. As research continues to uncover its potential applications across multiple disciplines,this compound is poised to play an increasingly important role in advancing scientific innovation.
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